N-MPPP Hydrochloride

Description

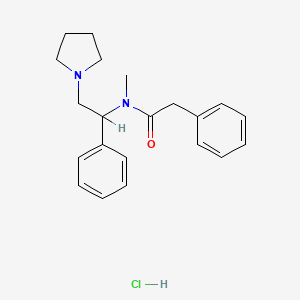

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-phenyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJKMJWQLJIRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-61-8 | |

| Record name | Benzeneacetamide, N-methyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Pharmacological Characterization of N Mppp Hydrochloride at Opioid Receptors in Vitro Studies

High-Affinity Kappa Opioid Receptor Agonism Profile of N-MPPP Hydrochloride

This compound has been identified as a potent agonist at the kappa opioid receptor (KOR). ncats.ionih.gov Early in vitro studies utilizing radioligand displacement assays demonstrated its high affinity for this receptor subtype. Research by Weerawarna and colleagues in 1994 reported on the synthesis and opioid receptor binding of N-MPPP, referred to as compound 8 in their study, and its analogs. nih.gov These investigations established that N-MPPP possesses a notable affinity for the KOR, with an IC50 value in the low nanomolar range, approximately 1.4-1.8 nM. nih.gov This high affinity underscores the compound's potent ability to bind to the kappa opioid receptor.

Assessment of Binding Selectivity of this compound Against Mu and Delta Opioid Receptors

A key characteristic of this compound is its remarkable selectivity for the kappa opioid receptor over the mu (MOR) and delta (DOR) opioid receptors. ncats.ionih.gov Multiple sources explicitly state that this compound has no measured binding at mu or delta opioid receptor sites. ncats.io The 1994 study by Weerawarna et al. further supports this, indicating that N-MPPP and its related compounds were more kappa-selective than the reference compounds used in their assays. nih.gov This high degree of selectivity is a critical aspect of its pharmacological profile, distinguishing it from many other opioid compounds that exhibit broader activity across different opioid receptor subtypes.

The table below summarizes the binding affinity data for this compound at the three main opioid receptors based on the available literature.

| Opioid Receptor | Binding Affinity (IC50) | Reference |

| Kappa (κ) | ~1.4-1.8 nM | nih.gov |

| Mu (μ) | No measured binding | ncats.ionih.gov |

| Delta (δ) | No measured binding | ncats.ionih.gov |

Functional Coupling Mechanisms of this compound at the Kappa Opioid Receptor

While the binding profile of this compound is well-documented, specific quantitative data on its functional coupling mechanisms, including G-protein signaling and beta-arrestin recruitment, are not extensively detailed in the currently available scientific literature. However, the general principles of kappa opioid receptor activation can provide a framework for understanding its likely downstream effects.

G-Protein Dependent Signaling Pathways

Kappa opioid receptors are classic G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family. Upon agonist binding, such as with N-MPPP, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gα(i/o)-GTP subunit from the Gβγ dimer. Both of these components can then modulate the activity of various intracellular effector systems. A primary consequence of Gi/o protein activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). Additionally, the Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.

Although specific EC50 and Emax values for this compound in G-protein activation assays are not found in the reviewed literature, its classification as a potent KOR agonist strongly implies that it effectively initiates these G-protein mediated signaling cascades.

Beta-Arrestin-2 Recruitment and Signaling Bias Analyses

In addition to G-protein signaling, GPCRs can also signal through beta-arrestin pathways. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), beta-arrestins (β-arrestin-1 and β-arrestin-2) are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, effectively terminating G-protein signaling. Furthermore, beta-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs).

The concept of "biased agonism" describes how some ligands can preferentially activate either the G-protein or the beta-arrestin pathway, leading to distinct cellular and physiological outcomes. A comprehensive understanding of a KOR agonist's signaling bias requires quantitative measurement of its potency and efficacy in both G-protein activation and beta-arrestin recruitment assays.

Detailed studies providing quantitative data (e.g., EC50, Emax) on beta-arrestin-2 recruitment for this compound, or an analysis of its signaling bias, are not available in the public scientific literature reviewed for this article. Therefore, a definitive characterization of its functional selectivity in this regard cannot be provided at this time.

Cellular and Subcellular Mechanisms of N Mppp Hydrochloride in Vitro Models

Modulation of Oligodendrocyte Precursor Cell Differentiation by N-MPPP Hydrochloride

Recent research has identified KOR agonists as potent promoters of oligodendrocyte differentiation and myelination. nih.govnih.gov Oligodendrocyte precursor cells (OPCs) are crucial for myelin repair in the central nervous system, and their differentiation into mature, myelinating oligodendrocytes is a key therapeutic target for demyelinating diseases. nih.gov

In a significant high-throughput screening of a GPCR small-molecule library, N-MPPP was identified as one of a cluster of KOR agonists that substantially promotes the differentiation of oligodendrocytes and their capacity to wrap around axons. nih.gov This screening utilized a binary indicant for myelination using micropillar arrays (BIMA) to assess oligodendrocyte differentiation and myelination. nih.gov The study by Mei et al. (2016) demonstrated that this cluster of KOR agonists, including N-MPPP, effectively increased the number of mature, myelin basic protein (MBP)-positive oligodendrocytes, with a corresponding decrease in the population of OPCs expressing the platelet-derived growth factor receptor alpha (PDGFRα). nih.gov

While the study highlighted the KOR agonist (±)U-50488 as the most effective compound in their validation assays, N-MPPP was clearly identified as a positive modulator of this critical cellular process. nih.gov The pro-differentiation effect of KOR agonists was further confirmed in purified rat oligodendroglial cultures and in human induced pluripotent stem cell (iPSC)-derived OPCs, suggesting a conserved mechanism. nih.gov

Table 1: Effect of KOR Agonists on Oligodendrocyte Differentiation

| Compound Class | Specific Compound Example | Observed Effect in Glial Cell Cultures | Key Markers Modulated |

| KOR Agonist | This compound | Promotes oligodendrocyte differentiation and wrapping | Increased MBP expression, Decreased PDGFRα expression |

| KOR Agonist | (±)-U-50488 | Potently promotes oligodendrocyte differentiation and myelination | Increased MBP expression, Decreased PDGFRα expression |

This table is generated based on findings related to KOR agonists as a class, with N-MPPP being an identified member.

The intracellular signaling cascades initiated by KOR activation are critical to its cellular effects. As a Gi/o-coupled receptor, KOR activation typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. unife.it Furthermore, KOR activation can modulate ion channel activity, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. nih.govinnoprot.com

Studies on the role of KOR in oligodendrocyte differentiation have implicated the involvement of mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways have been shown to be involved in the terminal differentiation of neural progenitors into oligodendrocytes stimulated by KOR agonists. nih.gov Activation of KOR in oligodendrocyte progenitor cells is thought to engage these pathways, leading to the transcriptional changes necessary for maturation. nih.gov For instance, KOR activation can influence the expression of key transcription factors involved in neurogenesis and gliogenesis. nih.gov While these pathways are established for KOR agonists in general, specific investigations into the precise signaling cascade activated by N-MPPP in OPCs are not yet detailed in the available literature.

Impact on Specific Cell Lineages and Primary Cultures in Research Settings

The effects of KOR agonists have been explored in various neuronal and glial cell lines. The human neuroblastoma cell line, SH-SY5Y, expresses functional kappa-opioid receptors, and their levels can be modulated by differentiation-inducing agents like retinoic acid. Studies have shown that KOR agonists can influence intracellular signaling in these cells, such as inhibiting forskolin-stimulated cAMP accumulation.

The rat pheochromocytoma cell line, PC12, also serves as a model to study the effects of opioids. These cells express the prodynorphin gene, the precursor to endogenous KOR ligands, and respond to synthetic kappa agonists, which can affect their proliferation and differentiation. nih.gov

While these cell lines provide valuable platforms for studying KOR function, specific research detailing the impact of this compound on these or other primary cultures in research settings is limited in the current scientific literature. The primary focus of N-MPPP in the available research has been on its role in oligodendrocyte differentiation. nih.gov

Receptor Internalization and Desensitization Dynamics in Cultured Cells

The regulation of KOR activity is tightly controlled by processes of receptor internalization and desensitization. Upon prolonged or repeated exposure to an agonist, GPCRs like the KOR undergo desensitization, a process that uncouples the receptor from its G-protein, leading to a diminished cellular response. nih.gov This is often followed by receptor internalization, where the receptor is removed from the cell surface into intracellular compartments. nih.gov

These processes are typically mediated by G-protein-coupled receptor kinases (GRKs) and arrestin proteins. Agonist binding promotes GRK-mediated phosphorylation of the receptor's intracellular domains, which then facilitates the binding of β-arrestins. nih.govnih.gov β-arrestin binding not only sterically hinders G-protein coupling but also targets the receptor for endocytosis via clathrin-coated pits. nih.gov

Different KOR agonists can exhibit distinct profiles in their ability to induce receptor internalization and desensitization. nih.gov For example, agonists like U50,488 have been shown to induce robust KOR internalization, while others may do so to a lesser extent. nih.gov The specific dynamics of this compound-induced KOR internalization and desensitization in cultured cells have not been extensively characterized in the available literature. However, as a KOR agonist, it is expected to participate in these general regulatory mechanisms.

Advanced Analytical Methodologies in N Mppp Hydrochloride Research

Chromatographic Separation Techniques for N-MPPP Hydrochloride and Related Analogues

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, or metabolites in research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation in Research

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the qualitative analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility for GC analysis. The mass spectrometer fragments the eluted compound, providing a unique fingerprint that confirms its identity.

In a typical research setting, the GC-MS analysis would provide a retention time specific to the derivatized N-MPPP, and the mass spectrum would exhibit characteristic fragment ions. The molecular ion peak would correspond to the mass of the derivatized molecule, and key fragment ions would arise from the cleavage of the amide bond, the pyrrolidine (B122466) ring, and the phenyl groups. This data is crucial for confirming the compound's identity and assessing its purity in a research sample.

Hypothetical GC-MS Parameters for N-MPPP Analysis

| Parameter | Value |

| GC Column | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 280 °C |

| Oven Program | Initial 150°C, ramp to 300°C |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis in Complex Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for quantifying non-volatile compounds in intricate biological or environmental samples. Its high sensitivity and selectivity make it ideal for determining the concentration of this compound in research matrices such as plasma or tissue homogenates.

A validated LC-MS/MS method would involve developing a specific protocol using a suitable C18 or similar reversed-phase column. The mobile phase would be optimized to achieve good peak shape and separation. The mass spectrometer, often a triple quadrupole, would be set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, ensuring highly selective and sensitive quantification, even at very low concentrations.

Hypothetical LC-MS/MS Parameters for N-MPPP Quantification

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition 1 | [M+H]⁺ → Product Ion A |

| MS/MS Transition 2 | [M+H]⁺ → Product Ion B |

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are vital for the de novo structural confirmation of synthesized molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts would indicate the electronic environment of the protons (aromatic vs. aliphatic), and the splitting patterns (singlets, doublets, triplets, etc.) would reveal adjacent protons, helping to piece together the molecular structure. Key signals would correspond to the two phenyl rings, the pyrrolidine ring protons, the methine proton, and the N-methyl group.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. This is critical for confirming the total number of carbons and identifying key functional groups like the carbonyl carbon of the amide.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that correspond to the vibrations of specific bonds.

This technique is particularly useful for confirming the presence of the amide functional group, which is a key feature of the N-MPPP structure. The presence of aromatic rings and C-H bonds would also be readily confirmed.

Hypothetical Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Amide C=O Stretch | ~1650 |

| Aromatic C=C Bending | 1600-1450 |

| C-N Stretch | 1250-1020 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

Structure Activity Relationship Sar and Analog Development in N Mppp Hydrochloride Research

Design and Synthesis of N-MPPP Hydrochloride Analogues for Modulated Activity

The design of analogues of this compound has primarily centered on modifications of the phenylacetamide portion of the molecule to investigate its role in receptor binding. A notable area of investigation has been the introduction of chemically reactive groups, such as the isothiocyanate (-N=C=S) group, at various positions on the aromatic rings. The synthesis of these analogues allows for the exploration of specific interactions within the opioid receptor binding pocket.

A key study in this area involved the synthesis of isothiocyanate-substituted analogues of N-MPPP. nih.gov The primary amine precursors were synthesized and then converted to the corresponding isothiocyanates. Specifically, analogues were prepared with the isothiocyanate functionality at the 2-, 3-, and 4-positions of the phenylacetamide aromatic ring. nih.gov This allows for a systematic evaluation of how the position of this substituent impacts receptor affinity and selectivity.

Furthermore, to assess the influence of other substitutions on the phenylacetamide ring, a 2-isothiocyanato-4,5-dichlorophenylacetamide analogue was synthesized. nih.gov This was designed to evaluate the combined effect of the isothiocyanate group and the previously reported beneficial 4,5-dichloro substitution. nih.gov An additional analogue was created with the isothiocyanate group on the 1-phenyl ring to compare the relative importance of the two aromatic rings in receptor interaction. nih.gov The general synthetic approach involves standard organic chemistry techniques to introduce the desired functional groups onto the parent N-MPPP scaffold.

Correlation of Structural Modifications with Kappa Opioid Receptor Affinity and Selectivity

The development of N-MPPP analogues has generated significant data correlating specific structural changes to kappa opioid receptor (KOR) affinity and selectivity. This compound itself is recognized as a high-affinity KOR agonist with no significant binding to mu (μ) or delta (δ) opioid receptor sites. mdpi.com

Investigations into isothiocyanate-substituted derivatives have revealed important SAR insights. nih.gov The position of the isothiocyanate group on the phenylacetamide ring was found to be a critical determinant of KOR affinity. The binding affinities of these analogues were determined using radioligand displacement assays.

Notably, the analogue with the isothiocyanate group at the 4-position of the 1-phenyl ring (Compound 7 in the study) and the parent compound without the isothiocyanate but also lacking the dichloro substitution (Compound 8) both demonstrated high affinity for the KOR, with IC50 values of approximately 1.4-1.8 nM. nih.gov These were comparable in affinity to the reference compound ICI-199,441. nih.gov The analogue with the isothiocyanate at the 2-position of the phenylacetamide ring (Compound 3) also showed high affinity, followed by the 2-isothiocyanato-4,5-dichlorophenylacetamide analogue (Compound 6). nih.gov

A significant finding was that all the synthesized isothiocyanate-substituted analogues displayed greater selectivity for the KOR compared to the reference compound ICI-199,441. nih.gov This suggests that the introduction of the isothiocyanate group, regardless of its position in this series, enhances KOR selectivity. Moreover, the high affinity and selectivity of the analogue without the 4,5-dichloro substitution (Compound 8) indicated that this substitution pattern is not an absolute requirement for high KOR affinity and selectivity in this chemical series. nih.gov

Interactive Data Table: Kappa Opioid Receptor Binding Affinities of N-MPPP Analogues

| Compound | Modification | KOR IC50 (nM) nih.gov | Selectivity vs. μ/δ |

| N-MPPP Analogue 1 | 2-isothiocyanato-phenylacetamide | High | More selective than ICI-199,441 |

| N-MPPP Analogue 2 | 3-isothiocyanato-phenylacetamide | Moderate | More selective than ICI-199,441 |

| N-MPPP Analogue 3 | 4-isothiocyanato-phenylacetamide | Moderate | More selective than ICI-199,441 |

| N-MPPP Analogue 4 | 2-isothiocyanato-4,5-dichlorophenylacetamide | High | More selective than ICI-199,441 |

| N-MPPP Analogue 5 | 4-isothiocyanato-1-phenyl | ~1.4-1.8 | More selective than ICI-199,441 |

| N-MPPP Analogue 6 | Phenylacetamide (no dichloro) | ~1.4-1.8 | More selective than ICI-199,441 |

| ICI-199,441 | Reference Compound | ~1.4-1.8 | - |

Exploration of Functional Selectivity Profiles in this compound Derivatives

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent pathways). nih.govnih.gov This has become a significant area of interest in opioid research, with the goal of developing analgesics that have reduced side effects. mdpi.com For kappa opioid receptor agonists, biased agonism could potentially separate the desired analgesic effects from adverse effects such as dysphoria and sedation. mdpi.comfrontiersin.org

While the SAR studies of N-MPPP analogues have provided detailed information on binding affinity and selectivity, the exploration of the functional selectivity profiles of these specific derivatives is not extensively documented in the currently available literature. The study by Weerawarna and colleagues focused on the irreversible binding characteristics of the isothiocyanate analogues, which suggests covalent modification of the receptor, but does not provide data on the differential activation of signaling pathways. nih.gov

The rational design of functionally selective KOR agonists often involves targeting specific regions of the receptor to modulate interactions with G proteins or β-arrestin. nih.gov Research on other KOR agonists has demonstrated that it is possible to design molecules that are biased towards G protein signaling, which is often associated with the therapeutic effects, and away from β-arrestin recruitment, which can be linked to adverse effects. frontiersin.org The development of such biased agonists is a promising strategy for creating safer opioid therapeutics. mdpi.com

Future research on this compound derivatives would benefit from a systematic investigation of their functional selectivity profiles. This would involve assays to measure their ability to activate G protein signaling (e.g., [35S]GTPγS binding assays) and to recruit β-arrestin. Such studies would provide a more complete understanding of their pharmacological properties and could guide the development of novel KOR agonists with improved therapeutic profiles.

N Mppp Hydrochloride As a Preclinical Research Tool

Application in Investigating Kappa Opioid Receptor Biology and Signaling

The primary utility of N-MPPP Hydrochloride in a preclinical setting lies in its ability to selectively activate KORs. This allows researchers to dissect the specific downstream signaling pathways and physiological effects mediated by this receptor type. The activation of KORs by agonists is known to modulate the release of various neurotransmitters, thereby influencing a range of behaviors and neuronal functions. nih.gov

Preclinical studies using selective KOR agonists help to elucidate the intricate signaling cascades that follow receptor binding. KORs are G-protein coupled receptors, and their activation can trigger multiple intracellular signaling pathways. nih.govmdpi.com Understanding these pathways is crucial for developing a comprehensive picture of KOR function in both normal and pathological states. Research in this area often involves examining the effects of KOR activation on second messenger systems and downstream protein phosphorylation. nih.gov

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride | tocris.com |

| Molecular Weight | 358.91 | tocris.com |

| Receptor Binding Profile | High affinity κ agonist; no measured binding at μ or δ sites | mdpi.comtocris.com |

Utility in Animal Models of Oligodendrocyte Development and Remyelination

Recent preclinical research has identified the kappa opioid receptor as a promising target for promoting the repair of myelin, the protective sheath around nerve fibers that is damaged in diseases like multiple sclerosis. mdpi.comnih.gov While specific studies utilizing this compound in this context are not prominent in the literature, the broader class of selective KOR agonists has demonstrated significant potential in animal models of demyelination and remyelination. nih.govwgtn.ac.nz

Oligodendrocytes are the cells responsible for producing and maintaining myelin in the central nervous system. nih.gov The process of generating new oligodendrocytes and repairing myelin is known as remyelination. wgtn.ac.nz Studies have shown that KOR agonists can promote the differentiation of oligodendrocyte precursor cells (OPCs), the immature cells that develop into mature, myelinating oligodendrocytes. nih.govwgtn.ac.nz

In various preclinical models, including those using toxins to induce demyelination, the administration of selective KOR agonists has been shown to enhance the process of remyelination. nih.govjneurosci.org For instance, the KOR agonist (±)U-50488 was found to accelerate the kinetics of remyelination following chemically induced demyelination in vivo. nih.gov Furthermore, KOR agonists like nalfurafine (B1239173) have been shown to increase the number of mature oligodendrocytes and the thickness of the myelin sheath in the corpus callosum in a cuprizone-induced demyelination model. wgtn.ac.nz These findings suggest that compounds with a similar mechanism of action to this compound could be valuable tools for investigating the molecular mechanisms that govern oligodendrocyte maturation and myelin repair.

Table 2: Effects of KOR Agonists in Preclinical Remyelination Models

| KOR Agonist | Model | Observed Effects | Source |

|---|---|---|---|

| (±)U-50488 | Lysolecithin-induced demyelination | Enhanced differentiation and myelination in co-cultures; accelerated remyelination in vivo | nih.gov |

| (±)U-50488 | EAE (Experimental Autoimmune Encephalomyelitis) | Alleviation of clinical score | jneurosci.org |

| Nalfurafine | Cuprizone-induced demyelination | Increased number of mature oligodendrocytes; increased number of myelinated axons; increased myelin thickness | wgtn.ac.nz |

| Nalfurafine | EAE (Experimental Autoimmune Encephalomyelitis) | Decreased disease severity; promoted functional recovery | wgtn.ac.nz |

Contributions to the Discovery of Novel Opioid Receptor Ligands for Basic Research

The development and characterization of selective ligands like this compound are fundamental to the discovery of new chemical entities for basic research. By providing a well-defined pharmacological tool, such compounds enable researchers to validate new biological targets and explore the structure-activity relationships of opioid receptor ligands. capes.gov.brnih.gov

The quest for novel opioid receptor ligands is driven by the need for more selective and effective research tools and potential therapeutic agents. thermofisher.comnih.gov The study of existing ligands, including their binding modes and functional activities, provides crucial information for the rational design of new molecules. For example, understanding the structural features of a highly selective KOR agonist can guide the synthesis of new compounds with improved properties. While this compound itself may not be a direct precursor in published synthesis pathways for other novel ligands, its well-characterized selectivity serves as a benchmark and a point of comparison in the development of new KOR-targeting compounds. The broader effort in the field involves creating ligands with diverse profiles, such as mixed-efficacy ligands or those that are biased towards specific signaling pathways, to further probe the complexities of opioid receptor function. frontiersin.org

Q & A

Q. How can researchers characterize the physicochemical properties of N-MPPP Hydrochloride for initial experimental validation?

- Methodological Answer : Begin with a multi-technique approach:

- Purity assessment : Use High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile:water gradient, 0.1% trifluoroacetic acid) and UV detection at 254 nm to verify purity ≥95% .

- Solubility profiling : Test solubility in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) under controlled pH (2–12) and temperature (25–37°C). Note that solubility in DMSO is <8.97 mg/mL .

- Stability studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products .

Q. What strategies are recommended for structural elucidation of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR in deuterated DMSO to confirm the (S)-stereochemistry and detect characteristic peaks for the pyrrolidinyl and phenyl groups .

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to validate the molecular ion peak at m/z 358.91 (C₂₁H₂₆N₂O·HCl) .

- X-ray crystallography : If crystalline, analyze unit cell parameters to resolve stereochemical ambiguities .

Q. How should researchers synthesize and validate this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Follow a modular synthetic route:

- Core modification : Replace the pyrrolidinyl group with other heterocycles (e.g., piperidine) via reductive amination .

- Chiral resolution : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to isolate enantiomers and assess κ-opioid receptor binding affinity .

- Validation : Compare IC₅₀ values using radioligand displacement assays (e.g., [³H]U69,593 for κ-receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Address discrepancies through systematic analysis:

- Bioavailability factors : Measure logP (octanol/water partition coefficient) to assess membrane permeability. If logP >3, consider lipid solubility limitations in vivo .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to identify rapid metabolism .

- Tissue distribution : Use radiolabeled [¹⁴C]N-MPPP in rodent models to track accumulation in target tissues (e.g., CNS) .

Q. What experimental designs optimize yield and reproducibility in this compound synthesis?

- Methodological Answer : Implement factorial design of experiments (DoE):

- Variables : Test temperature (60–100°C), solvent (THF vs. dichloromethane), and catalyst (e.g., Pd/C vs. PtO₂) .

- Response surface modeling : Use software (e.g., JMP) to identify optimal conditions for maximal yield and minimal impurities .

- Reproducibility checks : Validate across three independent batches with statistical analysis (ANOVA, p<0.05) .

Q. How can researchers validate this compound’s selectivity for κ-opioid receptors over μ/δ subtypes?

- Methodological Answer : Employ competitive binding assays and functional readouts:

- Radioligand screening : Use [³H]DAMGO (μ), [³H]DPDPE (δ), and [³H]U69,593 (κ) to calculate selectivity ratios (κ:μ:δ) .

- Functional assays : Measure cAMP inhibition in HEK293 cells expressing human κ/μ/δ receptors to confirm G-protein coupling specificity .

- Off-target profiling : Screen against a panel of 50 GPCRs (Eurofins Cerep) to rule out non-opioid interactions .

Q. What methodologies ensure robust data validation in this compound studies?

- Methodological Answer : Adhere to pharmacopeial standards:

- Analytical validation : Follow ICH Q2(R1) guidelines for HPLC method validation (linearity, accuracy, precision) .

- Positive controls : Include reference standards (e.g., U50,488 for κ-agonists) in all assays to calibrate instrument sensitivity .

- Blinded analysis : Assign independent teams for data generation and interpretation to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.